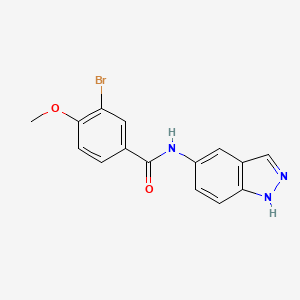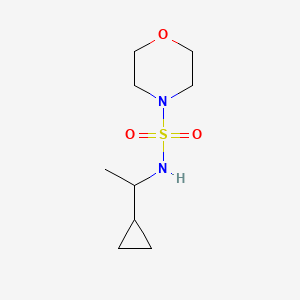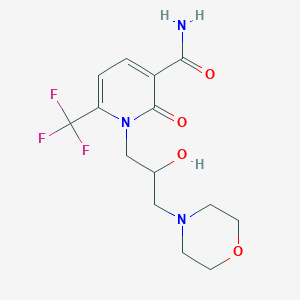
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine, also known as PEA-15, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.
作用机制
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine exerts its biological effects by binding to various proteins, including extracellular signal-regulated kinase (ERK), death-associated protein kinase (DAPK), and phosphatidylinositol 3-kinase (PI3K). This compound can inhibit the activation of ERK, which is involved in cell proliferation and survival. This compound can also activate DAPK, which is involved in apoptosis. In addition, this compound can inhibit the activity of PI3K, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. This compound can also regulate inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, this compound can be difficult to purify and can have low solubility in aqueous solutions.
未来方向
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several potential future directions for research, including the development of this compound-based therapies for cancer, diabetes, and neurodegenerative diseases. Studies can also focus on the identification of new binding partners for this compound and the development of this compound analogs with improved pharmacological properties. In addition, studies can focus on the elucidation of the molecular mechanisms underlying the biological effects of this compound.
合成方法
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be synthesized using a variety of methods, including the reaction of 1-phenylpropan-1-amine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-phenylpropan-1-amine with 2-bromo-1-phenylethanone, followed by the reaction with sodium azide and then copper (I) iodide to obtain this compound.
科学研究应用
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-14(13-7-4-3-5-8-13)15-10-12-17-11-6-9-16-17/h3-9,11,14-15H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGRTZHNXFNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)



![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)


![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)
